REACTION_CXSMILES
|
[CH2:1]([C:4]1([C:7]([O:9]C(C)(C)C)=[O:8])[CH2:6][CH2:5]1)[CH2:2][CH3:3].FC(F)(F)C(O)=O>[OH-].[Na+]>[CH2:1]([C:4]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5]1)[CH2:2][CH3:3] |f:2.3|
|
Name
|
tertbutyl 1-n-propylcyclopropanecarboxylate
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
After extraction of the byproducts with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
again extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain the product
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |